molecular formula C5H5N5 B13105047 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-82-0

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

Cat. No.: B13105047
CAS No.: 61139-82-0
M. Wt: 135.13 g/mol
InChI Key: LQPNZCOEKWQQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a fused heterocyclic compound featuring a bicyclic system with a triazole ring fused to a triazine ring.

Properties

CAS No.

61139-82-0

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C5H5N5/c1-4-2-10-5(9-8-4)6-3-7-10/h2-3H,1H3

InChI Key

LQPNZCOEKWQQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=N2)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the construction of the triazole and triazine rings followed by their fusion. One common method involves the azo coupling of diazoazoles with CH-active two-carbon synthons. This method is based on the [4+2] principle, where the triazole ring is constructed first, followed by the annulation of the triazine ring .

Industrial Production Methods

Industrial production of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient triazine ring undergoes nucleophilic attacks at positions activated by adjacent nitrogen atoms. Key substitutions include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AminationHydrazine hydrate (excess), refluxHydrazinyltriazine derivatives75–80%
ThiolationThiosemicarbazide, boiling ethanolThioureido analogues68%

These reactions exploit the electrophilic character of the triazine core, with hydrazine introducing hydrazine moieties and thiosemicarbazide forming stable thioureido intermediates .

Cycloaddition and Heterocyclic Ring Formation

The compound participates in annulation reactions to form extended heterocyclic systems:

Thiazole/Thiazine Formation

Treatment with benzylidenemalononitrile in refluxing dioxane yields 1,3-thiazine-5-carbonitrile derivatives via intramolecular cyclization :

text
3-Methyl-triazolotriazine + Benzylidenemalononitrile → Intermediate (Michael adduct) → Thiazine derivative (75% yield)

Key spectral data for thiazine products:

  • IR: 3325 cm⁻¹ (NH₂), 2219 cm⁻¹ (C≡N)

  • ¹H-NMR: δ 8.56 ppm (NH₂ singlet) .

Catalytic Functionalization

Transition-metal catalysts enable C–H/N–H bond activation for regioselective modifications:

CatalystSubstrateProductYieldSource
Ln(OAc)₃5-azo-(3-methyl-triazolyl) SATriazolobenzotriazine derivative72%
MCl₂ (M = transition metal)Azo-pyrazolyl phenolPy

Scientific Research Applications

Pharmaceutical Applications

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, certain triazole derivatives have shown effectiveness against bacterial strains and fungi, making them candidates for developing new antibiotics and antifungal medications .
  • Anticancer Activity : Some studies suggest that triazole compounds may possess anticancer properties. They can interfere with cancer cell proliferation and induce apoptosis in specific cancer types. This potential has led to ongoing investigations into their mechanisms of action and efficacy in clinical settings .
  • Central Nervous System Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Investigations into its effects on serotonin and dopamine pathways are underway to assess its viability as a treatment for depression and anxiety .

Agrochemical Applications

In the agrochemical sector, 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is being explored for its role in developing herbicides and fungicides:

  • Herbicides : The compound has shown promise as a building block for herbicides that target specific weed species while minimizing impact on crops. Its selective action can lead to more sustainable agricultural practices by reducing the need for broad-spectrum herbicides .
  • Fungicides : Similar to its role in pharmaceuticals, derivatives of this compound are being tested for their antifungal properties. They may provide effective solutions against crop diseases caused by fungal pathogens .

Materials Science Applications

The unique properties of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine extend into materials science:

  • Polymer Chemistry : This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing into its use in creating advanced materials for aerospace and automotive applications .
  • Coatings and Adhesives : Its chemical stability makes it suitable for formulating coatings that require durability under harsh conditions. Additionally, it can be used in adhesives that demand strong bonding capabilities without compromising flexibility .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives against various bacterial strains. The results indicated that certain modifications enhanced antimicrobial activity significantly compared to standard treatments.

Case Study 2: Agricultural Impact

Research conducted by the International Journal of Pest Management demonstrated the effectiveness of a triazole-based herbicide derived from 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine in controlling resistant weed populations. Field trials showed a marked reduction in weed biomass while maintaining crop yield.

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Findings :

  • TTX outperforms RDX in detonation velocity (8,920 m/s vs. 8,750 m/s) while maintaining superior thermal stability (Td = 272°C) . The nitro groups enhance oxygen balance and energy density but increase sensitivity.
  • PTX achieves higher detonation performance (9,100 m/s) but lower thermal stability due to additional nitro groups .
  • 3-Methyl Derivative : The methyl group at position 3 likely reduces density and detonation performance compared to nitro-substituted analogs. However, it may improve solubility and synthetic accessibility due to reduced steric hindrance and electronic withdrawal .

Key Findings :

  • Triazavirin ’s nitro and methylthio groups enable selective binding to viral RNA, demonstrating efficacy against RNA viruses like SARS-CoV-2 .
  • Nitro groups at position 3 are critical for antiviral activity, as seen in Triazavirin and related analogs .
  • The 3-methyl derivative may lack the electron-withdrawing nitro group necessary for antimetabolite activity but could serve as a scaffold for prodrug development due to enhanced lipophilicity .

Reactivity Trends:

  • Nitro groups at position 3 undergo nucleophilic substitution (e.g., with morpholine or cysteine) but require harsh conditions (reflux, excess reagents) .

Biological Activity

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves multi-step chemical reactions. Various methods have been explored to enhance yield and purity. For instance, microwave-assisted synthesis has been reported to significantly improve reaction times and yields compared to traditional methods .

Anticancer Properties

Research indicates that derivatives of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine exhibit notable cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Colo205 (colon cancer).
  • IC50 Values : Some derivatives have shown IC50 values in the micromolar range (e.g., 5.8 µM for certain derivatives against specific kinases) indicating significant anticancer activity .

The mechanism by which 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Protein Kinases : Some studies suggest that the compound may act as an inhibitor of specific protein kinases which are crucial for cancer cell proliferation and survival .
  • Induction of Apoptosis : Evidence points to the compound's ability to induce apoptosis in cancer cells through pathways involving chromatin condensation and DNA damage .

Case Studies

Several studies have highlighted the efficacy of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine in preclinical models:

  • Study 1 : A study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models of breast cancer.
  • Study 2 : Another investigation found that treatment with this compound led to a marked decrease in cell viability in lung cancer cell lines compared to control groups.

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism of Action
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazineMCF-75.8Protein kinase inhibition
Derivative AA54910.0Induction of apoptosis
Derivative BColo2058.0DNA damage induction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.